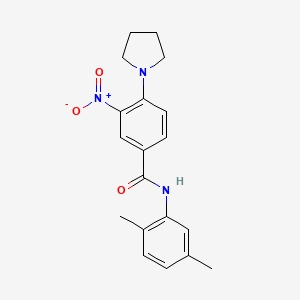![molecular formula C22H18BrN5O3 B4083366 1-[5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4083366.png)
1-[5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds within the triazolopyrimidine family often involves multi-step chemical reactions, including the formation of N-N bonds and cyclization processes. For instance, the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is a related process demonstrating the complexity involved in constructing such frameworks (Zheng et al., 2014). Similarly, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines showcases the use of bromine-mediated oxidative cyclization, highlighting the intricate steps required to achieve the desired compound (Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives, such as the one described, is often confirmed using techniques like single-crystal X-ray diffraction. These methods provide detailed insights into the compound's crystal structure, including bond lengths, angles, and other geometric parameters, essential for understanding its chemical behavior. For example, the study of structural features of related compounds using experimental and theoretical methods, such as HF and DFT, offers valuable information on molecular electrostatic potential and frontier molecular orbitals, which are crucial for assessing reactivity and interaction with biological targets (Gumus et al., 2018).
Chemical Reactions and Properties
Triazolopyrimidines undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the ring rearrangement and diversification of triazolopyrimidines, as seen in the transformation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines to their [1,5-c] analogues, demonstrate the compound's ability to participate in complex chemical transformations (Tang et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O3/c1-31-18-5-3-2-4-15(18)17-12-16(13-6-8-14(23)9-7-13)24-21-25-22(26-28(17)21)27-19(29)10-11-20(27)30/h2-9,12,17H,10-11H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQLRULXYBVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C=C(NC3=NC(=NN23)N4C(=O)CCC4=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate](/img/structure/B4083283.png)
![6-amino-4-[4-(diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083303.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4083307.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4083313.png)
![6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083318.png)


![7-(difluoromethyl)-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4083337.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4083344.png)
![N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083356.png)
![N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B4083362.png)

![N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083386.png)
![ethyl 3-({[7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4083392.png)